

Spectroscopic Analysis of 2-Bromo-4,6-difluorobenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-4,6-difluorobenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **2-Bromo-4,6-difluorobenzoic acid**. While direct experimental data for this specific molecule is not readily available in public databases, this document compiles predicted spectroscopic data based on analogous compounds and detailed, standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for the synthesis, identification, and characterization of **2-Bromo-4,6-difluorobenzoic acid** and related halogenated benzoic acid derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Bromo-4,6-difluorobenzoic acid**. These predictions are derived from the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~13.0 - 11.0	Singlet (broad)	-	-COOH
~7.5 - 7.2	Triplet	~8-10	H-5
~7.1 - 6.8	Triplet of doublets	~8-10, ~2-3	H-3

Solvent: CDCl_3 or DMSO-d_6 . Chemical shifts are referenced to TMS ($\delta = 0.00$ ppm).

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~165-170	C=O (Carboxylic acid)
~160-165 (d, ^1JCF)	C-4, C-6 (Fluorine-bearing carbons)
~120-125 (d, ^3JCF)	C-2 (Bromine-bearing carbon)
~115-120 (t, ^2JCF)	C-5
~110-115 (d, ^2JCF)	C-3
~105-110 (d, ^2JCF)	C-1

Solvent: CDCl_3 or DMSO-d_6 . Chemical shifts are referenced to TMS ($\delta = 0.00$ ppm). 'd' denotes a doublet and 't' denotes a triplet due to C-F coupling.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad, Strong	O-H stretch (Carboxylic acid dimer)
~1710-1680	Strong	C=O stretch (Carboxylic acid)
~1600-1580	Medium	C=C stretch (Aromatic ring)
~1480-1450	Medium	C=C stretch (Aromatic ring)
~1300-1200	Strong	C-O stretch, O-H bend
~1200-1000	Strong	C-F stretch
~800-700	Strong	C-Br stretch

Sample preparation: KBr pellet or thin solid film.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Interpretation
236/238	[M] ⁺ , Molecular ion peak with characteristic bromine isotopic pattern
219/221	[M-OH] ⁺
191/193	[M-COOH] ⁺
157	[M-Br] ⁺
129	[M-Br-CO] ⁺

Ionization method: Electron Ionization (EI). The presence of a bromine atom results in characteristic isotopic peaks (M and M+2) with approximately equal intensity.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure by analyzing the magnetic properties of atomic nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Dissolve approximately 5-10 mg of **2-Bromo-4,6-difluorobenzoic acid** in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[1][2]
- Ensure the total volume of the solution is appropriate for the spectrometer's probe (typically 0.5-0.7 mL for a 5 mm tube).

Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H NMR spectrum, followed by the ^{13}C NMR spectrum. Standard pulse programs are typically used.[3]

Data Analysis:

- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Integrate the signals in the ^1H NMR spectrum to determine the relative ratios of different types of protons.

- Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

- Thoroughly grind a small amount of the solid sample (1-2 mg) with spectroscopic grade potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, uniform powder is obtained.[\[4\]](#)
- Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.[\[4\]](#)

Sample Preparation (Thin Solid Film Method):

- Dissolve a small amount of the solid in a volatile organic solvent (e.g., methylene chloride or acetone).[\[5\]](#)
- Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[\[5\]](#)

Data Acquisition:

- Record a background spectrum of the empty sample holder or a blank KBr pellet.
- Place the sample pellet or film in the spectrometer's sample compartment.
- Acquire the infrared spectrum, typically in the range of 4000-400 cm^{-1} .

Data Analysis:

- Identify the characteristic absorption bands in the spectrum.

- Correlate these bands with specific functional groups and vibrational modes within the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.

Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Sample Preparation:

- For GC-MS, dissolve the sample in a suitable volatile solvent.
- For LC-MS, dissolve the sample in a solvent compatible with the mobile phase.
- For direct infusion, prepare a dilute solution of the sample.

Data Acquisition (Electron Ionization - EI):

- Introduce the sample into the ion source of the mass spectrometer.
- Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.^[6]
- The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion.

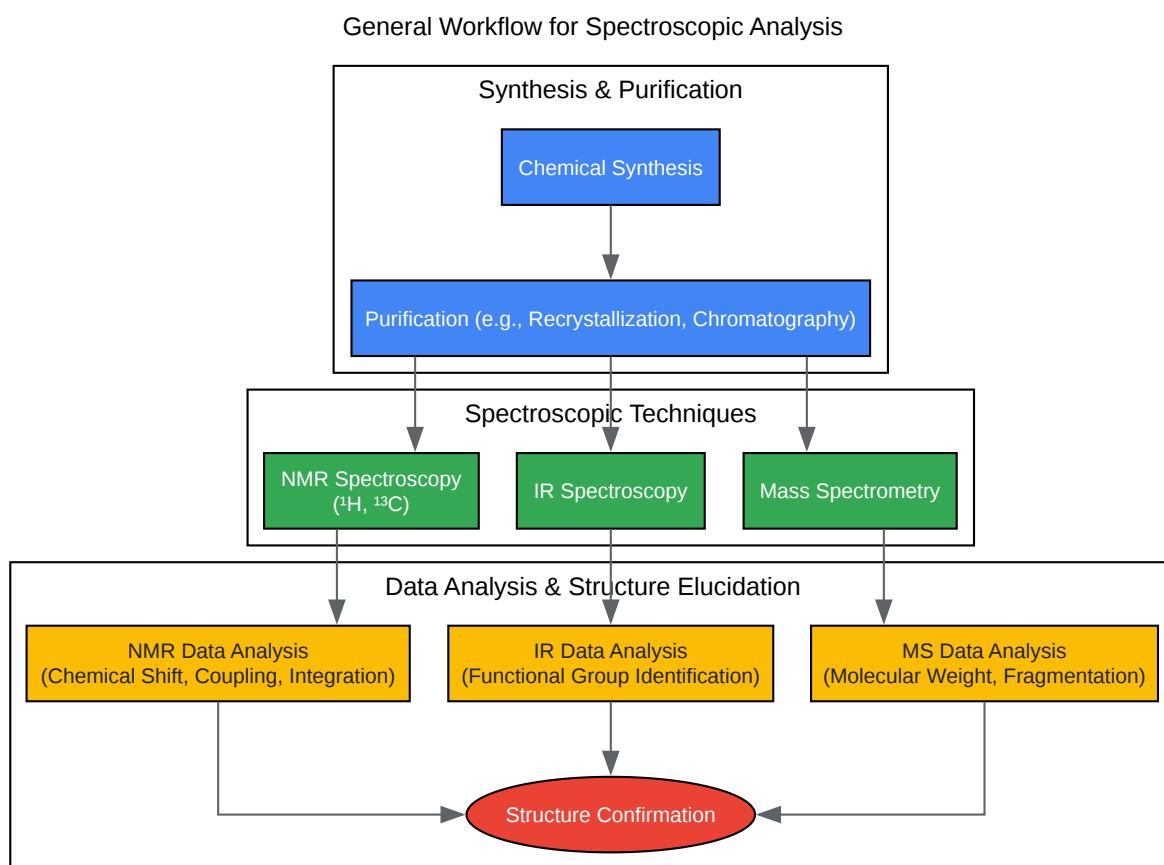
Data Analysis:

- Identify the molecular ion peak to determine the molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) will result in a characteristic M+2 peak of nearly equal intensity to the M peak.^[6]

- Analyze the fragmentation pattern to identify characteristic losses of functional groups and structural motifs.^[7]

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like **2-Bromo-4,6-difluorobenzoic acid**.



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Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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